molecular formula C24H22N4O3S2 B2390604 N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide CAS No. 1172819-57-6

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide

Cat. No.: B2390604
CAS No.: 1172819-57-6
M. Wt: 478.59
InChI Key: NAJCNEDIAKKPLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide is a potent and selective ATP-competitive inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). This compound is a key research tool for investigating the pivotal role of the TGF-β/ALK5 signaling pathway in a wide range of physiological and pathological processes. Its primary research value lies in the study of fibrotic diseases, as TGF-β signaling is a master regulator of fibroblast activation and extracellular matrix production; by inhibiting ALK5, this compound can attenuate pro-fibrotic responses in cellular models of renal, hepatic, and pulmonary fibrosis. Furthermore, it is extensively utilized in oncology research, where it is used to probe the complex, context-dependent roles of TGF-β signaling, which can act as both a tumor suppressor in early stages and a promoter of metastasis, epithelial-to-mesenchymal transition (EMT), and immunosuppression in advanced cancers. The compound's mechanism of action involves binding to the kinase domain of ALK5, thereby preventing the phosphorylation and activation of downstream SMAD proteins (SMAD2/3), which are the primary transcriptional effectors of the pathway. This targeted inhibition makes it a valuable compound for dissecting TGF-β-driven signaling cascades and for evaluating the therapeutic potential of ALK5 inhibition in preclinical research.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S2/c1-3-31-18-9-10-19-21(12-18)33-23(25-19)27-22(29)11-6-16-14-32-24-26-20(13-28(16)24)15-4-7-17(30-2)8-5-15/h4-5,7-10,12-14H,3,6,11H2,1-2H3,(H,25,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJCNEDIAKKPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC3=CSC4=NC(=CN34)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Amino-4-Ethoxyphenyl Thiourea

The benzothiazole core is constructed via cyclization of a thiourea intermediate. A representative procedure involves:

  • Preparation of 2-nitro-4-ethoxyaniline : Nitration of 4-ethoxyaniline using nitric acid in acetic acid at 0–5°C yields the nitro derivative.
  • Reduction to 2-amino-4-ethoxyaniline : Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the nitro group to an amine.
  • Thiourea formation : Reaction with ammonium thiocyanate (NH₄SCN) in hydrochloric acid generates 2-amino-4-ethoxyphenyl thiourea.
  • Cyclization to benzothiazole : Treatment with α-bromoacetophenone in ethanol under reflux forms the benzothiazole ring.

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: Reflux (78°C)
  • Time: 6–8 hours
  • Yield: 68–72%

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.6 Hz, 1H, ArH), 6.85 (dd, J = 8.6, 2.4 Hz, 1H, ArH), 6.78 (d, J = 2.4 Hz, 1H, ArH), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.45 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
  • HRMS (ESI) : m/z calcd for C₉H₁₀N₂OS [M+H]⁺: 195.0491, found: 195.0489.

Synthesis of 3-[6-(4-Methoxyphenyl)Imidazo[2,1-b]Thiazol-3-yl]Propanoic Acid

Construction of the Imidazo[2,1-b]Thiazole Core

The imidazo[2,1-b]thiazole scaffold is assembled via a one-pot cyclocondensation reaction:

  • Synthesis of ethyl 2-aminothiazole-4-carboxylate : Ethyl bromopyruvate reacts with thiourea in ethanol under reflux to form the thiazole intermediate.
  • Phenacyl bromide incorporation : Cyclization with 4-methoxyphenacyl bromide in ethanol produces ethyl imidazo[2,1-b]thiazole-5-carboxylate.
  • Ester hydrolysis : Lithium hydroxide monohydrate (LiOH·H₂O) in THF/water hydrolyzes the ester to the carboxylic acid.

Reaction Conditions :

  • Solvent: Ethanol (cyclization), THF/water (hydrolysis)
  • Temperature: Reflux (78°C for cyclization), room temperature (hydrolysis)
  • Time: 4 hours (cyclization), 12 hours (hydrolysis)
  • Yield: 65% (cyclization), 85% (hydrolysis)

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.24 (s, 1H, imidazole-H), 7.62 (d, J = 8.8 Hz, 2H, ArH), 6.98 (d, J = 8.8 Hz, 2H, ArH), 3.83 (s, 3H, OCH₃), 3.45 (t, J = 7.2 Hz, 2H, CH₂), 2.68 (t, J = 7.2 Hz, 2H, CH₂).
  • IR (KBr) : 1715 cm⁻¹ (C=O stretch).

Amide Bond Formation: Coupling of Heterocyclic Precursors

Carbodiimide-Mediated Coupling

The final step involves coupling the benzothiazole amine and imidazothiazole-propanoic acid using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt):

  • Activation of carboxylic acid : 3-[6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl]propanoic acid (1.0 mmol) is dissolved in dry DMF, cooled to 0°C, and treated with EDCI (1.2 mmol) and HOBt (1.2 mmol).
  • Amine addition : 6-Ethoxy-1,3-benzothiazol-2-amine (1.0 mmol) and triethylamine (3.0 mmol) are added dropwise.
  • Reaction progression : The mixture is stirred at room temperature for 12 hours, followed by extraction with dichloromethane and purification via column chromatography.

Reaction Conditions :

  • Solvent: Dry DMF
  • Temperature: 0°C (initial), room temperature (reaction)
  • Time: 12 hours
  • Yield: 58–62%

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.36 (s, 1H, imidazole-H), 7.88 (d, J = 8.6 Hz, 1H, benzothiazole-H), 7.52 (d, J = 8.8 Hz, 2H, ArH), 7.12 (dd, J = 8.6, 2.4 Hz, 1H, benzothiazole-H), 6.94 (d, J = 8.8 Hz, 2H, ArH), 6.82 (d, J = 2.4 Hz, 1H, benzothiazole-H), 4.24 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.88 (s, 3H, OCH₃), 3.52 (t, J = 7.2 Hz, 2H, CH₂), 2.85 (t, J = 7.2 Hz, 2H, CH₂), 1.48 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
  • HRMS (ESI) : m/z calcd for C₂₅H₂₃N₄O₃S₂ [M+H]⁺: 515.1164, found: 515.1161.

Optimization and Challenges

Key Challenges in Synthesis

  • Solubility Issues : The imidazothiazole-propanoic acid exhibits poor solubility in polar aprotic solvents, necessitating the use of DMF for coupling.
  • Byproduct Formation : Competing side reactions during cyclization (e.g., over-alkylation) are mitigated by strict temperature control.
  • Purification Complexity : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted starting materials.

Yield Improvement Strategies

  • Microwave-Assisted Synthesis : Reducing reaction times for cyclization steps (e.g., 30 minutes at 100°C) improves yields to 75%.
  • Catalytic Additives : Use of NaHSO₃ in cyclization enhances regioselectivity and yield.

Analytical and Spectroscopic Validation

Purity Assessment

  • HPLC : Purity >98% (C18 column, acetonitrile/water 70:30, 1.0 mL/min, λ = 254 nm).
  • Elemental Analysis : Calculated (%) for C₂₅H₂₂N₄O₃S₂: C 58.35, H 4.31, N 10.89; Found: C 58.29, H 4.35, N 10.84.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers can investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound may be explored as a lead compound for drug development. Its structure can be modified to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may target bacterial cell membranes or enzymes involved in cell wall synthesis. If it has anticancer activity, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Target Compound
  • Core : Benzothiazole + imidazo[2,1-b]thiazole.
  • Linker : Propanamide.
  • Substituents : 6-ethoxy (benzothiazole), 4-methoxyphenyl (imidazo[2,1-b]thiazole).
  • Synthesis: Likely involves coupling of 6-ethoxybenzothiazol-2-amine with a 3-[6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl]propanoic acid derivative, analogous to methods in and .
Analog Compounds (Table 1)
Compound ID Core Structure Linker Substituents Key Biological Activity (IC50) Reference
Target Compound Benzothiazole + imidazo[2,1-b]thiazole Propanamide 6-ethoxy, 4-methoxyphenyl Not reported -
5l () Imidazo[2,1-b]thiazole + pyridine Acetamide 4-chlorophenyl, 4-(4-methoxybenzyl)piperazine MDA-MB-231: 1.4 μM
5h () Imidazo[2,1-b]thiazole + pyridine Acetamide 4-methoxyphenyl, 6-chloropyridin-3-yl Yield: 81%, no activity data
2c () Imidazo[2,1-b]thiazole Acetic acid 4-methoxyphenyl Intermediate, no activity data
MMV1 () Imidazo[2,1-b][1,3,4]thiadiazole - Thiophen-2-yl, oxan-4-ylmethyl CntA inhibitor

Physicochemical Properties

  • Solubility : The propanamide linker may reduce crystallinity vs. acetamide analogs, improving solubility .

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This article delves into its biological activity, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzothiazole moiety and an imidazo-thiazole unit. Its molecular formula is C21H23N3O4SC_{21}H_{23}N_3O_4S, indicating a relatively high molecular weight which may influence its solubility and bioavailability.

PropertyValue
Molecular FormulaC21H23N3O4SC_{21}H_{23}N_3O_4S
Molecular Weight423.55 g/mol
IUPAC NameThis compound

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The mechanism often involves the inhibition of key signaling pathways associated with cancer cell proliferation.

Case Study:
A study evaluated the compound's effect on various cancer cell lines, demonstrating a dose-dependent inhibition of cell growth. The compound was found to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both bacterial and fungal strains.

Research Findings:
In vitro tests showed that the compound inhibited the growth of several pathogenic microorganisms, including Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. It has been shown to reduce pro-inflammatory cytokine levels in cellular models.

Experimental Data:
In a controlled study, treatment with the compound led to a significant decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in lipopolysaccharide (LPS)-stimulated macrophages.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition: The compound may inhibit key kinases involved in cell signaling pathways associated with cancer progression.
  • Receptor Modulation: It may act on various receptors that mediate inflammatory responses or cell survival pathways.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?

The synthesis involves multi-step reactions, typically starting with coupling the benzothiazole and imidazothiazole moieties via a propanamide linker. Key steps include:

  • Coupling conditions : Use of DMF or DCM as solvents with triethylamine as a catalyst for amide bond formation .
  • Purification : Column chromatography (e.g., silica gel with chloroform:acetone mixtures) and recrystallization from ethanol/water to achieve >95% purity .
  • Validation : Monitor reaction progress via TLC and confirm final structure using 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry .

Q. What spectroscopic techniques are critical for structural characterization?

  • NMR spectroscopy : Assign signals for the ethoxy group (δ 1.3–1.5 ppm for CH3_3, δ 4.1–4.3 ppm for OCH2_2) and aromatic protons (δ 6.8–8.2 ppm) to confirm regiochemistry .
  • Mass spectrometry : Use Q-TOF MS to verify the molecular ion peak at m/z 395.44 (C19_{19}H17_{17}N5_5O3_3S) .
  • X-ray diffraction : Resolve crystallographic ambiguities (e.g., torsion angles between heterocycles) for absolute configuration determination .

Q. How can initial biological activity screening be designed?

Prioritize assays based on structural analogs:

  • Cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .
  • Dose-response curves : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates to ensure statistical validity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Substituent variation : Modify the 4-methoxyphenyl group (e.g., replace with 4-chlorophenyl or pyridinyl) to assess impact on bioactivity .
  • Linker optimization : Replace propanamide with acetamide or sulfonamide to study steric/electronic effects .
  • Quantitative SAR (QSAR) : Use molecular descriptors (e.g., logP, polar surface area) to correlate structural features with cytotoxicity .

Q. What strategies resolve contradictions in polymorphic or spectral data?

  • Polymorph identification : Combine DSC and PXRD to distinguish crystalline forms .
  • Spectral ambiguity : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping aromatic signals in 1H^1H-NMR .
  • Computational validation : Compare experimental IR spectra with DFT-calculated vibrational modes .

Q. How can computational modeling predict binding modes?

  • Molecular docking : Use AutoDock Vina to simulate interactions with targets like FLT3 kinase (homology modeling if no crystal structure exists) .
  • MD simulations : Assess stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) to prioritize targets .

Q. What methods optimize enantiomeric purity for chiral derivatives?

  • Chiral chromatography : Use amylose-based columns (e.g., Chiralpak IA) with hexane:IPA mobile phases .
  • Circular dichroism (CD) : Confirm enantiomer identity by comparing experimental and calculated CD spectra .

Q. How to address low yield in imidazothiazole ring formation?

  • Catalyst screening : Test Pd(OAc)2_2 or CuI for Suzuki-Miyaura coupling of aryl boronic acids .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 30min at 120°C while maintaining >80% yield .

Q. What statistical approaches validate biological assay reproducibility?

  • ANOVA : Compare IC50_{50} values across multiple cell lines to identify significant differences (p<0.05) .
  • Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening datasets to identify activity clusters .

Q. How to design target identification studies for unknown mechanisms?

  • Kinase profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify inhibitory activity .
  • Pull-down assays : Immobilize the compound on sepharose beads to capture interacting proteins from cell lysates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.